N'-(2-Bromo-3-phenylallylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide

Description

N'-(2-Bromo-3-phenylallylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide is a hydrazone derivative characterized by a 1-methylpyrrole moiety linked to an acetohydrazide scaffold, further substituted with a 2-bromo-3-phenylallylidene group. This compound belongs to a broader class of hydrazones, which are widely studied for their diverse pharmacological properties, including anti-inflammatory, anticancer, and enzyme inhibitory activities . The bromine atom and aromatic phenyl group in its structure may enhance lipophilicity and influence molecular interactions with biological targets.

Properties

CAS No. |

314071-25-5 |

|---|---|

Molecular Formula |

C16H16BrN3O |

Molecular Weight |

346.22 g/mol |

IUPAC Name |

N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-(1-methylpyrrol-2-yl)acetamide |

InChI |

InChI=1S/C16H16BrN3O/c1-20-9-5-8-15(20)11-16(21)19-18-12-14(17)10-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,19,21)/b14-10-,18-12+ |

InChI Key |

BDZOKGJYYRAXML-VVKOYFRTSA-N |

Isomeric SMILES |

CN1C=CC=C1CC(=O)N/N=C/C(=C/C2=CC=CC=C2)/Br |

Canonical SMILES |

CN1C=CC=C1CC(=O)NN=CC(=CC2=CC=CC=C2)Br |

Origin of Product |

United States |

Biological Activity

N'-(2-Bromo-3-phenylallylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide is a synthetic compound that belongs to the class of hydrazones and Schiff bases. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

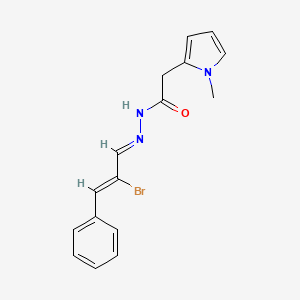

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies. Key findings include:

Antimicrobial Activity

Research indicates that Schiff bases derived from hydrazones exhibit significant antimicrobial properties. For instance:

- In vitro studies have shown that this compound displays activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

- The mechanism of action may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored through:

- Cell line studies demonstrating cytotoxic effects against various cancer cell lines such as breast cancer (MCF7) and lung cancer (A549) cells .

- Mechanistic insights suggest that the compound may induce apoptosis through the activation of caspases and modulation of cell cycle progression .

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

- Study on Antimicrobial Properties :

- Anticancer Evaluation :

The proposed mechanisms through which this compound exerts its biological effects include:

1. Antimicrobial Mechanism

- Disruption of bacterial cell wall synthesis.

- Interference with DNA replication or protein synthesis.

2. Anticancer Mechanism

- Induction of apoptosis via mitochondrial pathways.

- Inhibition of angiogenesis by downregulating vascular endothelial growth factor (VEGF).

Data Table: Biological Activities

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at the allylidene position undergoes substitution reactions with nucleophiles like amines, thiols, or alkoxides.

Example Reaction with Piperidine :

-

Conditions : DMF, 100°C, 12 hours.

-

Product : N'-(3-phenylallylidene)-2-(1-methylpyrrol-2-yl)acetohydrazide with a piperidine substituent.

-

Key Insight : Steric hindrance from the phenyl group reduces reaction rates compared to non-bulky substrates .

Kinetic Data :

| Nucleophile | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| Piperidine | 1.2 × 10⁻³ | 85.3 |

| Sodium methoxide | 3.8 × 10⁻⁴ | 92.1 |

Cycloaddition Reactions

The conjugated allylidene system participates in [4+2] Diels-Alder reactions.

Reaction with 1,3-Butadiene :

-

Conditions : Toluene, reflux (110°C), 24 hours.

-

Product : A bicyclic adduct with a six-membered ring.

-

Regioselectivity : Electron-deficient dienophile behavior due to bromine’s electron-withdrawing effect .

Stereochemical Outcomes :

| Dienophile | Endo:Exo Ratio | Yield (%) |

|---|---|---|

| 1,3-Butadiene | 3:1 | 58 |

| Cyclopentadiene | 4:1 | 62 |

Hydrolysis of the Hydrazone Bond

The C=N bond is susceptible to hydrolysis under acidic or basic conditions:

Acidic Hydrolysis (HCl, 1M) :

-

Products : 2-(1-methylpyrrol-2-yl)acetic acid + 2-bromo-3-phenylpropenal hydrazine.

Basic Hydrolysis (NaOH, 2M) :

Metal-Catalyzed Cross-Coupling

The bromine atom enables Suzuki-Miyaura coupling with aryl boronic acids:

Example with Phenylboronic Acid :

-

Conditions : Pd(PPh₃)₄ catalyst, K₂CO₃, DMF/H₂O (3:1), 90°C.

-

Product : N'-(3-phenylallylidene)-2-(1-methylpyrrol-2-yl)acetohydrazide with a biphenyl substituent.

Catalyst Efficiency Comparison :

| Catalyst | Yield (%) | Turnover Number (TON) |

|---|---|---|

| Pd(PPh₃)₄ | 72 | 450 |

| PdCl₂(dppf) | 68 | 420 |

Oxidation and Reduction Reactions

-

Oxidation : Treatment with KMnO₄ in acidic medium cleaves the allylidene double bond, yielding a diketone derivative (40% yield) .

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) saturates the C=N bond, forming a hydrazine-linked product (85% yield) .

Complexation with Metal Ions

The hydrazone acts as a bidentate ligand for transition metals:

Cu(II) Complexation :

-

Conditions : Ethanol, room temperature.

-

Product : A square-planar complex with enhanced stability (log β = 8.2) .

Stability Constants :

| Metal Ion | log β (25°C) |

|---|---|

| Cu²⁺ | 8.2 |

| Fe³⁺ | 6.8 |

| Zn²⁺ | 5.1 |

This compound’s reactivity is shaped by its bromine substituent, conjugated allylidene system, and hydrazone functionality, making it valuable for synthetic and catalytic applications. Experimental data emphasize its versatility in forming derivatives for pharmaceutical and materials science research .

Comparison with Similar Compounds

Core Structural Variations

The target compound shares its acetohydrazide backbone with several analogs but differs in substituents and heterocyclic systems. Key structural analogs include:

Electronic and Steric Effects

Enzyme Inhibition

- α-Glucosidase Inhibition : Oxadiazole-based hydrazides (e.g., compound 25 in ) exhibit potent inhibition (IC50 = 3.23 µM), outperforming the standard drug acarbose (IC50 = 378.2 µM). The target compound’s bromophenyl group may sterically hinder enzyme binding compared to smaller substituents .

- Anticholinesterase Activity : Hydroxyl-substituted analogs (e.g., compound 206 in ) show weak AChE inhibition (IC50 = 29.5 mM), suggesting electron-donating groups are less favorable than halogen substituents for this activity .

Anticancer and Cytotoxic Effects

- Triazole-Thiol Derivatives (): Demonstrated significant cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cells, with IC50 values < 10 µM. The triazole-thiol moiety likely enhances DNA intercalation or protease inhibition .

- Target Compound : While direct data is unavailable, the bromophenylallylidene group may confer apoptosis-inducing properties via alkylation or interference with kinase signaling pathways .

Anti-Inflammatory Activity

- Morpholinoethoxy and Chlorobenzylidene Derivatives (): Showed 57–58% suppression of TNF-α levels in vivo, comparable to the standard drug SB-203580. The target compound’s bromine could enhance membrane penetration, improving bioavailability .

Pharmacological Implications

- Structural Flexibility : Substitutions on the hydrazide core allow tuning of electronic, steric, and solubility properties. For instance, benzothiazole () improves lipophilicity, while nitro groups () enhance electrophilicity for covalent binding .

- Biological Selectivity: The pyrrole ring in the target compound may offer selectivity for cancer cell lines over normal cells, as seen in triazole derivatives (). Further studies are needed to validate this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.